1-Bromo-3-methyl-5-(2-methylpropoxy)benzene
Overview
Description
“1-Bromo-3-methyl-5-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C11H15BrO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a methyl group, and a 2-methylpropoxy group . The exact spatial arrangement of these groups would depend on the specific synthesis process.Scientific Research Applications
Synthesis of Isoindoles
A two-step synthesis approach for 1-substituted 3-alkoxy-1H-isoindoles was developed, utilizing 1-bromo-2-(dialkoxymethyl)benzenes as starting materials. The process involves Br/Li exchange followed by reaction with nitriles and subsequent acid-catalyzed cyclization, demonstrating the utility of bromo-substituted benzenes in constructing complex heterocyclic structures (Minami Kuroda & K. Kobayashi, 2015).
Synthesis of Biologically Active Compounds
A natural product with a complex bromo-substituted benzene structure was synthesized from a precursor similar to 1-Bromo-3-methyl-5-(2-methylpropoxy)benzene, showcasing the application of such compounds in the synthesis of biologically active molecules (Yusuf Akbaba et al., 2010).
Ethynylferrocene Compounds
The synthesis and characterization of ethynylferrocene compounds containing a bromo-substituted benzene core highlighted the role of these structures in organometallic chemistry, demonstrating their potential in electronic and catalytic applications (H. Fink et al., 1997).
Functionalized Benzenes via C-H Activation
The development of routes to functionalized benzenes, starting from compounds similar to this compound, illustrates the utility of bromo-substituted benzenes in accessing a variety of functional groups through C-H activation and other synthetic transformations (Christian Reus et al., 2012).
Antagonist Benzamide Derivatives
The synthesis of benzamide derivatives from a bromo-substituted benzene intermediate showcases the application of such compounds in medicinal chemistry, particularly in the development of non-peptide antagonists with potential therapeutic applications (H. Bi, 2015).
properties
IUPAC Name |
1-bromo-3-methyl-5-(2-methylpropoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-9(3)4-10(12)6-11/h4-6,8H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONUSCXIJOFPTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249757 | |
Record name | Benzene, 1-bromo-3-methyl-5-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1881330-60-4 | |
Record name | Benzene, 1-bromo-3-methyl-5-(2-methylpropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881330-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-methyl-5-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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